molecular formula C14H13FN2O3S B12918474 Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate CAS No. 82636-14-4

Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate

Cat. No.: B12918474
CAS No.: 82636-14-4
M. Wt: 308.33 g/mol
InChI Key: LXOJNBARICVPEF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline in the presence of a base, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
  • Ethyl 1-(4-bromophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
  • Ethyl 1-(4-methylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 1-(4-fluorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Biological Activity

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant antimicrobial properties. Compounds structurally similar to Ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate have shown activity against both bacteria and fungi .

Antibacterial Activity

Studies on related compounds have revealed notable antibacterial effects:

  • Compounds with similar structural features exhibited bacteriostatic effects against Staphylococcus aureus and Staphylococcus epidermidis .
  • The presence of a 4-fluorophenyl group, which is also found in our compound of interest, contributed to enhanced antibacterial activity .

Antifungal Activity

While specific data on the antifungal activity of this compound is not available, structurally similar compounds have shown promise:

  • Related pyrimidine derivatives demonstrated activity against Aspergillus flavus and Aspergillus niger .

Anticancer Potential

Pyrimidine-based compounds have been extensively studied for their anticancer properties. The structural features of this compound suggest it may possess anticancer activity:

  • The presence of a fluorophenyl group has been associated with enhanced anticancer effects in similar compounds .
  • Pyrimidine derivatives have shown activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .

Antioxidant Activity

While direct data on the antioxidant activity of this compound is not available, structurally similar compounds have demonstrated antioxidant properties:

  • Pyrimidine derivatives have shown inhibitory effects on lipid peroxidation, as evaluated by TBARS assay .
  • The presence of specific substituents can significantly influence the antioxidant activity of these compounds .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

  • The 4-fluorophenyl group may contribute to enhanced antimicrobial and anticancer activities .
  • The methylsulfanyl group could play a role in modulating the compound's biological effects.
  • The presence of the pyrimidine ring is crucial for the observed biological activities in similar compounds .

Based on studies of structurally similar compounds, potential mechanisms of action for this compound may include:

  • Inhibition of specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of cellular metabolic processes.
  • Interaction with DNA or RNA, affecting gene expression or replication.

Future Research Directions

To fully elucidate the biological activity of this compound, further research is needed:

  • In vitro studies against various bacterial and fungal strains to determine its antimicrobial spectrum.
  • Cytotoxicity assays against different cancer cell lines to assess its anticancer potential.
  • Antioxidant assays to evaluate its free radical scavenging capacity.
  • Structure-activity relationship studies to optimize its biological activities.
  • In vivo studies to assess its efficacy and safety in animal models.

Properties

CAS No.

82636-14-4

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8-16-14(21-2)17(12(11)18)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3

InChI Key

LXOJNBARICVPEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N(C1=O)C2=CC=C(C=C2)F)SC

Origin of Product

United States

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